

Structure Elucidation of [4-(1H-pyrazol-1-yl)phenyl]methanol: A Technical Guide

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Compound of Interest

Compound Name: [4-(1H-pyrazol-1-yl)phenyl]methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, **[4-(1H-pyrazol-1-yl)phenyl]methanol**. The information presented herein is intended to guide researchers in the synthesis, purification, and characterization of this and related pyrazole-containing molecules, which are of significant interest in medicinal chemistry and drug development.

Chemical Structure and Properties

[4-(1H-pyrazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a pyrazole ring linked to a phenylmethanol moiety. Its chemical structure and key properties are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂ O
Molecular Weight	174.20 g/mol
CAS Number	143426-49-7
Appearance	White to off-white solid (predicted)
Purity (Typical)	≥97%

Synthesis and Purification

A plausible synthetic route to **[4-(1H-pyrazol-1-yl)phenyl]methanol** involves the reduction of the corresponding carboxylic acid or ester, 4-(1H-pyrazol-1-yl)benzoic acid or its ethyl ester, respectively. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Reduction

- **Reaction Setup:** To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- **Workup:** Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **[4-(1H-pyrazol-1-yl)phenyl]methanol** as a solid.

Spectroscopic Characterization

The structural elucidation of **[4-(1H-pyrazol-1-yl)phenyl]methanol** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90	d	1H	H-5' (Pyrazole)
~7.70	d	1H	H-3' (Pyrazole)
~7.65	d, J = 8.4 Hz	2H	H-2, H-6 (Phenyl)
~7.45	d, J = 8.4 Hz	2H	H-3, H-5 (Phenyl)
~6.45	t	1H	H-4' (Pyrazole)
~4.75	s	2H	-CH ₂ OH
~1.70	s	1H	-OH

Chemical Shift (δ , ppm)	Assignment
~141.0	C-3' (Pyrazole)
~140.5	C-1 (Phenyl)
~138.0	C-4 (Phenyl)
~129.0	C-5' (Pyrazole)
~128.0	C-3, C-5 (Phenyl)
~120.0	C-2, C-6 (Phenyl)
~107.5	C-4' (Pyrazole)
~65.0	-CH ₂ OH

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

- **Data Processing:** Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
174	High	$[M]^+$ (Molecular Ion)
157	Moderate	$[M - OH]^+$
145	Moderate	$[M - CH_2OH]^+$
118	High	$[C_7H_6N_2]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic and pyrazole)
~2920	Medium	C-H stretch (aliphatic -CH ₂ -)
~1600, 1500	Strong	C=C stretch (aromatic)
~1450	Medium	C=N stretch (pyrazole)
~1050	Strong	C-O stretch (primary alcohol)

Experimental Protocol: Infrared Spectroscopy

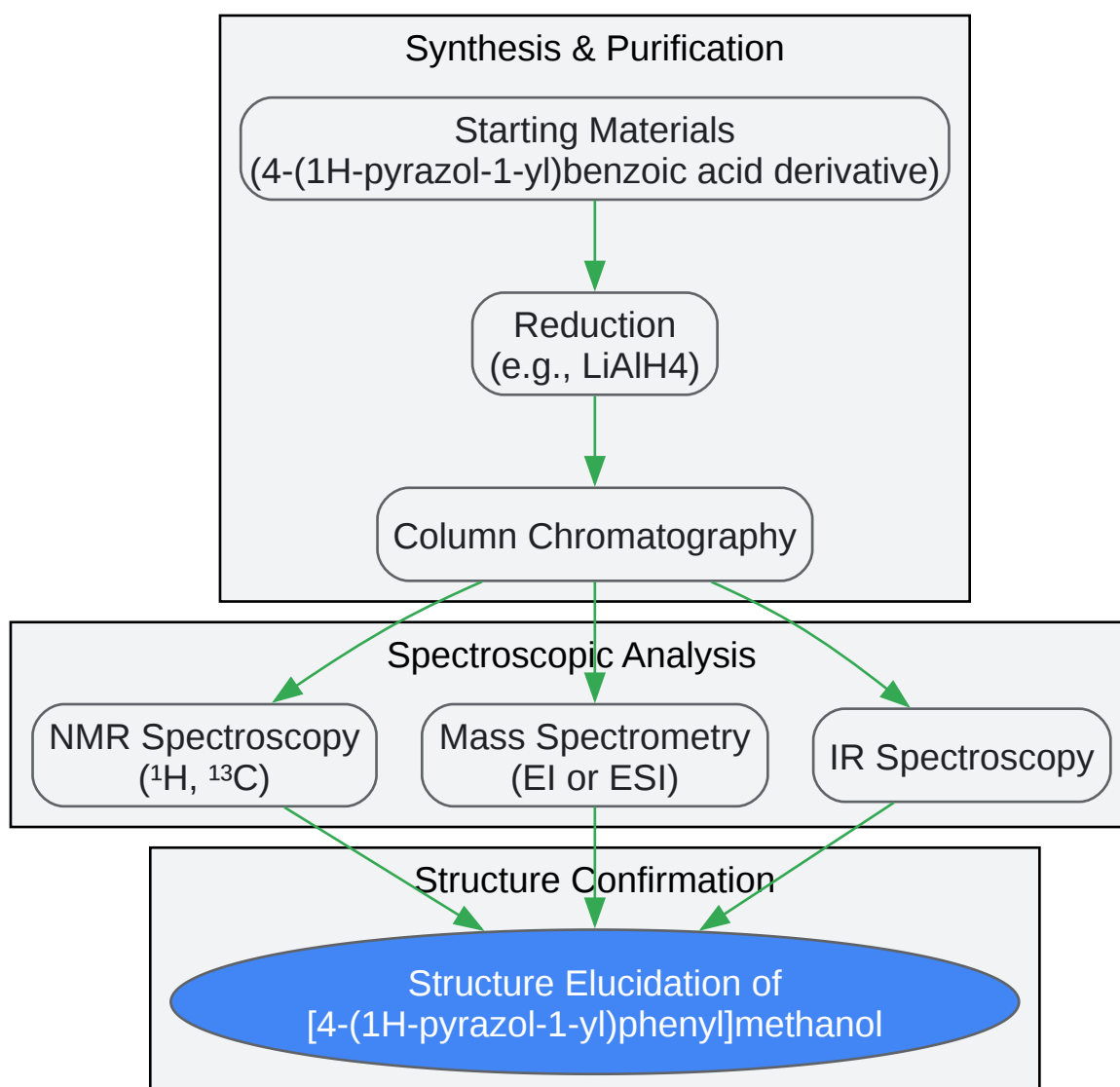
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum from a thin film or a solution.
- **Data Acquisition:** Place the sample in the beam of an FTIR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Chemical Structure

Caption: Chemical structure of [4-(1H-pyrazol-1-yl)phenyl]methanol.

Experimental Workflow for Structure Elucidation



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Caption: Workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of **[4-(1H-pyrazol-1-yl)phenyl]methanol** is a systematic process that combines organic synthesis with modern spectroscopic techniques. The predicted spectroscopic data and outlined experimental protocols in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel pyrazole-based compounds for potential applications in drug discovery and development. The provided

workflows and structural diagrams offer a clear and concise visual representation of the key processes and molecular features.

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